

erythorbic acid interference in ascorbic acid assays

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Compound of Interest

Compound Name: Erythorbic Acid

Cat. No.: B585167

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Technical Support Center: Ascorbic Acid Assays

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with ascorbic acid (Vitamin C) assays, specifically focusing on interference from **erythorbic acid**.

Frequently Asked Questions (FAQs)

Q1: What is **erythorbic acid** and why does it interfere with ascorbic acid assays?

Erythorbic acid, also known as isoascorbic acid, is a stereoisomer of L-ascorbic acid.[1][2] This means it has the same chemical formula and sequence of bonded atoms but differs in its three-dimensional orientation.[2] Specifically, it differs in the spatial configuration of the hydroxyl group at carbon-5.[3] Due to its similar structure, **erythorbic acid** exhibits nearly identical acidic and reducing properties to ascorbic acid.[3] Many common ascorbic acid assays are based on these reducing properties, leading to **erythorbic acid** being detected as ascorbic acid and causing erroneously high measurements.[3][4]

Q2: Which analytical methods are most susceptible to interference from **erythorbic acid**?

Traditional methods that rely on the redox reactions of ascorbic acid are highly susceptible to interference from **erythorbic acid**. These include:

- Titration methods: Using reagents like 2,6-dichloroindophenol (DCIP).[3]

- Spectrophotometric methods: These often measure the reduction of a colored compound and are prone to interference, leading to elevated absorbance readings and abnormally high calculated values of ascorbic acid.[3][4][5]

Q3: Are there methods that can differentiate between ascorbic acid and **erythorbic acid**?

Yes, several methods can distinguish between these two compounds:

- High-Performance Liquid Chromatography (HPLC): This is the most widely recommended method for the accurate and simultaneous determination of ascorbic acid and **erythorbic acid**. [3][4][6] Various HPLC methods with UV or electrochemical detection have been developed for their effective separation. [7]
- Enzymatic assays: These assays can utilize enzymes that are specific to ascorbic acid, allowing for its quantification without interference from **erythorbic acid**. [8][9] For instance, ascorbate oxidase can be used to specifically oxidize ascorbic acid. [9]

Q4: Can **erythorbic acid** be found in my samples?

Erythorbic acid is commonly used as an antioxidant and preservative in various food and beverage products, including processed meats, frozen fruits, and drinks. [3][10][11] Therefore, if you are analyzing these types of samples, the presence of **erythorbic acid** is highly probable. It is also used in some pharmaceutical and cosmetic preparations. [12][13]

Troubleshooting Guides

Issue 1: My ascorbic acid concentration, measured by spectrophotometry, seems unexpectedly high.

- Possible Cause: Interference from **erythorbic acid**. Spectrophotometric methods based on redox reactions often cannot distinguish between ascorbic acid and **erythorbic acid**, leading to an overestimation. [3][4]
- Troubleshooting Steps:
 - Sample Review: Check if your sample is a food product, beverage, or pharmaceutical formulation where **erythorbic acid** might be used as an additive. [3][10]

- Method Validation: If possible, analyze a standard solution of **erythorbic acid** using your current spectrophotometric method to confirm if it generates a signal.
- Alternative Method: Switch to a more specific analytical method like HPLC or an enzymatic assay to accurately quantify ascorbic acid.[6][8]

Issue 2: I am developing an HPLC method but am not getting good separation between ascorbic acid and **erythorbic acid**.

- Possible Cause: Suboptimal HPLC conditions (e.g., column, mobile phase, pH).
- Troubleshooting Steps:
 - Column Selection: Consider using a LiChrosorb-NH2 column, which has been shown to be effective for separating these isomers.[3][6] Reversed-phase columns can also be used.[14]
 - Mobile Phase Optimization: Adjust the composition and pH of your mobile phase. A mixture of acetonitrile, acetic acid, and water has been successfully used.[6] For reversed-phase chromatography, an aqueous mobile phase with pH adjusted by an acid like sulfuric acid or phosphoric acid can be effective.[14][15]
 - Flow Rate and Temperature: Optimize the flow rate and column temperature to improve resolution.
 - Consult Literature: Refer to published HPLC methods for the separation of ascorbic acid and **erythorbic acid** for established protocols.[3][6][14]

Data Presentation

Table 1: Comparison of Analytical Methods for Ascorbic Acid Quantification in the Presence of **Erythorbic Acid**

Analytical Method	Principle	Susceptibility to Erythorbic Acid Interference	Key Advantages	Key Disadvantages
Spectrophotometry/Titration	Redox Reaction	High	Simple, rapid, inexpensive[12][16]	Prone to interference from other reducing agents, inaccurate in the presence of erythorbic acid[3][4]
High-Performance Liquid Chromatography (HPLC)	Chromatographic Separation	Low	High specificity and sensitivity, allows for simultaneous quantification of both compounds[6][7]	Requires more expensive equipment and expertise[17]
Enzymatic Assays	Enzyme-Substrate Specificity	Low	High specificity for ascorbic acid[8][9]	Can be more expensive and may require specific reaction conditions[18]

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Determination of Ascorbic Acid and Erythorbic Acid

This protocol is based on a well-established method for the separation and quantification of ascorbic and **erythorbic acids**. [3][6]

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Materials:

- Column: LiChrosorb-NH2 (or equivalent amino-bonded column).
- Reagents: Acetonitrile (HPLC grade), Acetic acid (glacial), Ammonium monophosphate, Ascorbic acid standard, **Erythorbic acid** standard, Deionized water.

3. Mobile Phase Preparation:

- Prepare a mixture of acetonitrile, acetic acid, and water in a ratio of 87:2:11 (v/v/v).[\[6\]](#)
- Degas the mobile phase before use.

4. Column Pre-treatment:

- Pre-treat the LiChrosorb-NH2 column with a 0.1 M ammonium monophosphate solution.[\[6\]](#)

5. Standard Solution Preparation:

- Prepare stock solutions of ascorbic acid and **erythorbic acid** in a suitable solvent (e.g., deionized water with a stabilizing agent like metaphosphoric acid).
- Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

6. Sample Preparation:

- Extract the sample with a metaphosphoric acid solution to stabilize ascorbic and **erythorbic acids**.[\[19\]](#)
- Filter the extract through a 0.45 µm syringe filter before injection.

7. HPLC Conditions:

- Injection Volume: 20 µL
- Flow Rate: 1.0 mL/min

- Detection Wavelength: 254 nm[6] or 266 nm[14]
- Temperature: Ambient

8. Data Analysis:

- Identify and quantify the peaks of ascorbic acid and **erythorbic acid** by comparing their retention times and peak areas with those of the standards.

Protocol 2: Enzymatic Assay for Specific Determination of Ascorbic Acid

This protocol utilizes ascorbate oxidase to differentiate ascorbic acid from other reducing substances.[9]

1. Principle:

- Ascorbate oxidase specifically catalyzes the oxidation of ascorbic acid. The decrease in absorbance due to this reaction is proportional to the ascorbic acid concentration. Alternatively, the reaction can be coupled to a probe that produces a colored or fluorescent product.[20]

2. Materials:

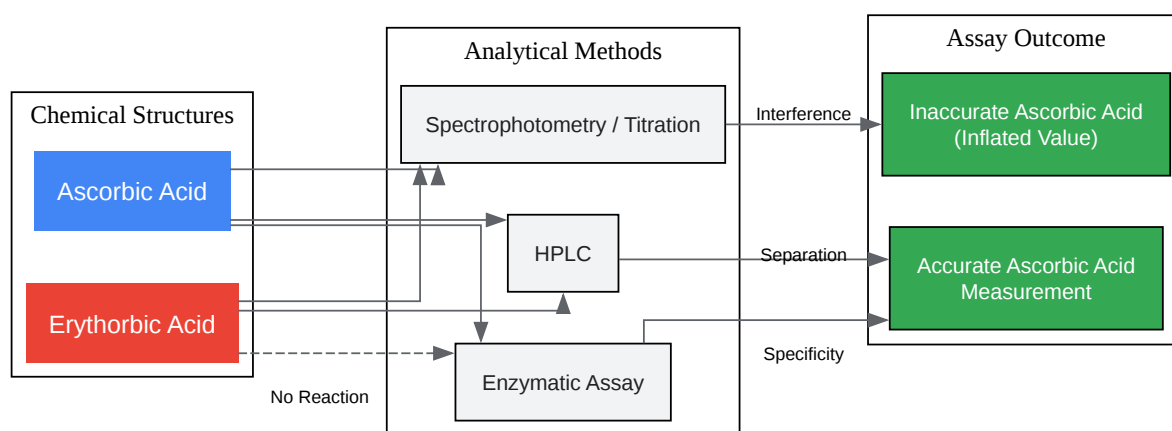
- Spectrophotometer or microplate reader
- Ascorbate oxidase enzyme
- Phosphate buffer
- Ascorbic acid standard
- Sample containing ascorbic acid

3. Procedure:

- Prepare two sets of sample and standard solutions.

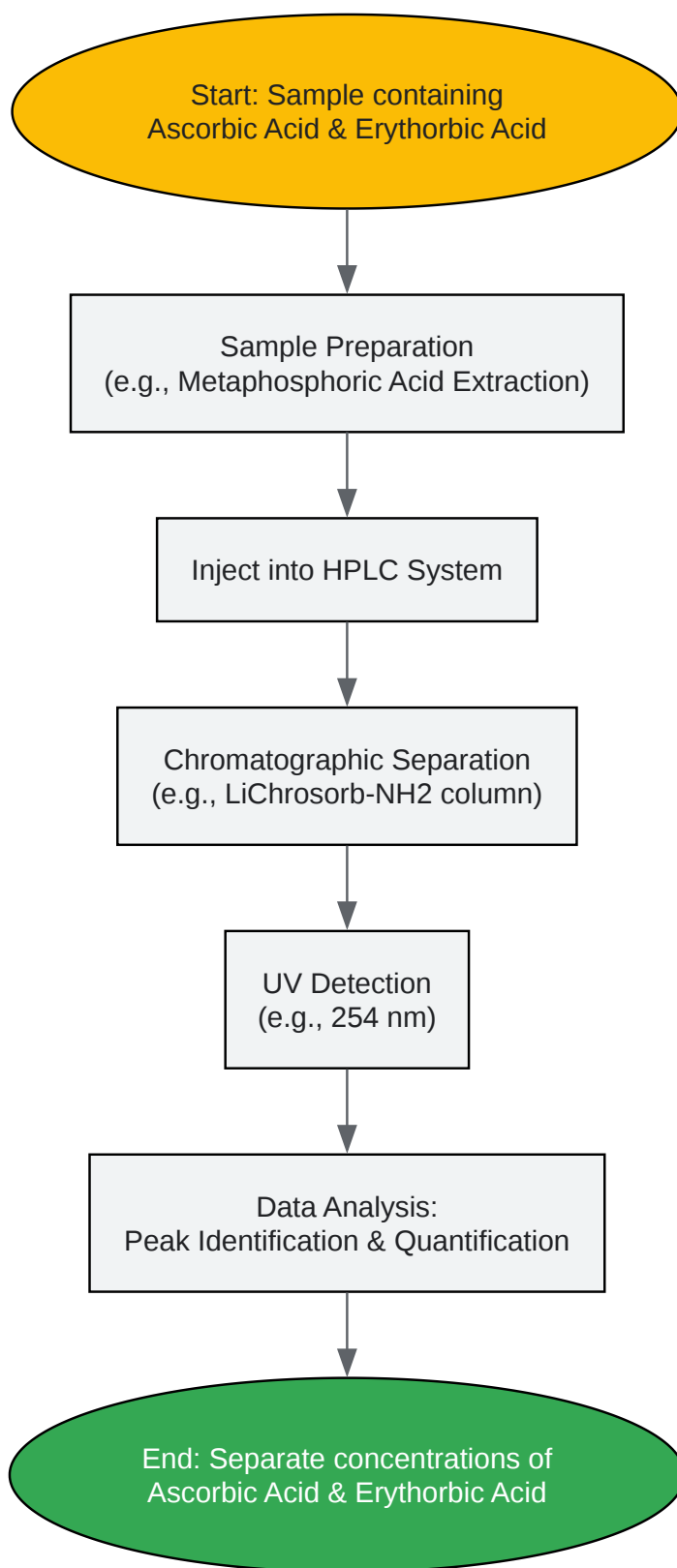
- To one set, add ascorbate oxidase to specifically oxidize the ascorbic acid. To the other set (the blank), add a buffer without the enzyme.
- Incubate both sets under appropriate conditions (e.g., specific time and temperature as per the enzyme's requirements).
- Measure the absorbance of all solutions at the appropriate wavelength (e.g., 265 nm for the direct decrease in ascorbic acid, or the specific wavelength for the coupled colorimetric reaction).
- The ascorbic acid concentration is determined by the difference in absorbance between the sample with and without the ascorbate oxidase.[9]

Visualizations



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Caption: Logical relationship of **erythorbic acid** interference in ascorbic acid assays.



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Caption: Experimental workflow for HPLC analysis of ascorbic and **erythorbic acids**.

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References

- 1. Erythorbic acid - Wikipedia [en.wikipedia.org]
- 2. Erythorbic Acid | Organic Materials Review Institute [omri.org]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. The effect of erythorbic acid on the determination of ascorbic acid levels in selected foods by HPLC and spectrophotometry [agris.fao.org]
- 5. The effect of erythorbic acid on the determination of ascorbic acid levels in selected foods by high performance liquid chromatography and spectrophotometry | Semantic Scholar [semanticscholar.org]
- 6. Separative determination of ascorbic acid and erythorbic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical method development and validation of ascorbic acid [wisdomlib.org]
- 8. Enzymatic methods in food analysis: determination of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ascorbic Acid Assay (FRASC) [cellbiolabs.com]
- 10. Influence of dietary intakes of erythorbic acid on plasma vitamin C analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ERYTHORBIC ACID (ISOASCORBIC ACID) - Ataman Kimya [atamanchemicals.com]
- 12. rfpl.co.in [rfpl.co.in]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. oiv.int [oiv.int]
- 15. asianpubs.org [asianpubs.org]
- 16. Spectrophotometric method for ascorbic acid using dichlorophenolindophenol: elimination of the interference due to iron | CoLab [colab.ws]
- 17. akjournals.com [akjournals.com]

- 18. researchgate.net [researchgate.net]
- 19. [Quantitative Analysis of L-Ascorbic Acid and Erythorbic Acid in Foods by HPLC, and Confirmation Method by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioassaysys.com [bioassaysys.com]
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